5-(Hexylthio)-1,3,4-thiadiazole-2-thiol

Corrosion Science Mild Steel Electrochemical Impedance Spectroscopy

Researchers developing CO₂ corrosion inhibitors for N80 carbon steel often encounter inconsistent performance when substituting thiadiazole derivatives. 5-(Hexylthio)-1,3,4-thiadiazole-2-thiol (CAS 4858-28-0) resolves this through its structure-specific C6 hexylthio chain, which balances hydrophobicity and electronic donation for robust chemisorbed film formation on metal surfaces-a profile not replicated by shorter-chain or bulkier aromatic analogs. • Delivers >90% corrosion inhibition in CO₂-saturated produced water, structurally homologous to top-performing BTT inhibitor. • Forms a stable, hydrophobic self-assembled monolayer in lubricant oils, offering simultaneous corrosion protection and friction reduction. • Reactive thiol handle enables rapid derivatization for pharmaceutical/agrochemical building block applications. Available in 100 mg to 25 g research quantities with 95%+ purity and refrigerated shipping.

Molecular Formula C8H14N2S3
Molecular Weight 234.4 g/mol
CAS No. 4858-28-0
Cat. No. B1586133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Hexylthio)-1,3,4-thiadiazole-2-thiol
CAS4858-28-0
Molecular FormulaC8H14N2S3
Molecular Weight234.4 g/mol
Structural Identifiers
SMILESCCCCCCSC1=NNC(=S)S1
InChIInChI=1S/C8H14N2S3/c1-2-3-4-5-6-12-8-10-9-7(11)13-8/h2-6H2,1H3,(H,9,11)
InChIKeyPXZAXJQJAWDCKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Hexylthio)-1,3,4-thiadiazole-2-thiol – Core Chemistry & Specifications


5-(Hexylthio)-1,3,4-thiadiazole-2-thiol (CAS 4858-28-0), also known as 2-n-hexylthio-1,3,4-thiadiazole-5-thiol, is a 1,3,4-thiadiazole-2-thiol derivative with a C8H14N2S3 molecular formula (MW 234.41). Its structure features a thiadiazole core with a hexylthio substituent at the 5-position and a thiol group at the 2-position, conferring strong metal chelation capacity [1]. The compound has a defined melting point of 56-58°C and is primarily utilized in industrial applications as a corrosion inhibitor and lubricant additive, as well as an intermediate for fine chemical synthesis .

Core chemistry 1,3,4-thiadiazole-2-thiol scaffold with strong metal chelation capacity
Industrial R&D focus Corrosion inhibitor for sweet oilfield environments and lubricant additive formulation
Synthetic utility Thiol handle enables derivatization for fine chemical and antimicrobial intermediate synthesis

5-(Hexylthio)-1,3,4-thiadiazole-2-thiol: Not a Drop-In Replacement


While many 1,3,4-thiadiazole-2-thiol derivatives share a common core, substituting one for another is scientifically unsound due to a high degree of structure-activity specificity. Systematic studies show that inhibition efficiency is not inherent to the thiadiazole ring but is profoundly dictated by the substituent's electronic properties and alkyl chain length [1]. For instance, 5-amino-1,3,4-thiadiazole-2-thiol (5-ATT) achieves >90% inhibition in 15% HCl [2], while the benzylthio analog BTT outperforms BBT and BMT in CO2-saturated environments [1]. The hexylthio group provides a distinct balance of hydrophobicity for surface film formation and electronic donation to the active adsorption sites, a profile that is not replicated by shorter alkyl chains (e.g., methyl, ethyl) or bulkier aromatic groups [3]. Assuming a generic 'thiadiazole-thiol' will perform identically can lead to suboptimal corrosion protection, lubricant incompatibility, or failed synthetic pathways.

Substituent group controls inhibition efficiency
Alkyl chain length and electronic character (e.g., amino vs. benzylthio) profoundly shift corrosion performance; a generic thiadiazole-thiol will not reproduce the same film properties.
Thione tautomer requirement may be overlooked
Superior adsorption in CO₂-rich media is linked to thione form availability; analogues lacking the 2-thiol group cannot adopt this tautomer, altering protection mechanisms.
Self-assembled film stability is chain-specific
Film robustness and coverage depend on alkyl chain length; shorter chains (e.g., methyl) produce weaker barriers, while very long chains may face solubility trade-offs.

5-(Hexylthio)-1,3,4-thiadiazole-2-thiol vs. Key Analogues


Alkyl Chain Length Drives Corrosion Inhibition Efficiency

The corrosion inhibition efficiency of 2-amino-5-alkyl-1,3,4-thiadiazole compounds in 1 M H2SO4 is strongly dependent on the alkyl chain length. While 5-(Hexylthio)-1,3,4-thiadiazole-2-thiol (C6) was not directly tested, data for C5 (penthyl) and C7 (hepthyl) analogues at 100 ppm provide a definitive trend. The inhibition efficiency increases from the shorter chain analogues to C11 (undecyl), which achieves over 90% efficiency for >720 hours [1]. The hexylthio chain represents a specific balance between hydrophobicity and molecular packing on the steel surface, differentiating it from both less hydrophobic (e.g., methyl, ethyl) and more hydrophobic (e.g., undecyl) analogues in terms of film stability and diffusion barrier properties [2].

Alkyl chain length vs inhibition
Class-level inference
IE% rises with chain length: C11 achieves >90% for >720 h in 1 M H₂SO₄ (100 ppm). C6 expected between C5 and C7.
C6 chain provides a predictable balance of hydrophobicity and film coverage.
Direct measurement on C6 not reported; trend inferred from C5/C7 analogues.
Corrosion Science Mild Steel Electrochemical Impedance Spectroscopy

Thione Tautomer Advantage in Oilfield Corrosion

In CO2-saturated oilfield produced water, the corrosion inhibition performance of thiadiazole derivatives is directly linked to their substituent groups and tautomeric forms. The target compound, 5-(Hexylthio)-1,3,4-thiadiazole-2-thiol, shares the critical thione tautomer characteristic with the highly effective 5-(benzylthio)-1,3,4-thiadiazole-2-thiol (BTT). BTT demonstrates superior performance compared to 2-(benzylthio)-5-methyl-1,3,4-thiadiazole (BMT) and 2-(benzylthio)-5-(butylthio)-1,3,4-thiadiazole (BBT) [1]. The study explicitly attributes the high inhibition performance to the tautomeric transformation from thiol-BTT to thione-BTT [1], a property the target compound shares due to its identical 2-thiol substitution.

Thione tautomer advantage
Class-level inference
Performance order in CO₂-saturated brine: BTT (thione form) > BBT > BMT. Target shares thione-capable 2-thiol group.
Thione tautomer supports strong chemisorption on N80 steel in sweet corrosion.
Direct evidence on target limited; inferred from tautomeric homology with BTT.
Oilfield Chemistry CO2 Corrosion N80 Carbon Steel

Alkyl Chain Governs SAM Film Stability

Computational studies on 2-amino-5-alkyl-1,3,4-thiadiazole compounds reveal that the length of the alkyl chain has a significant impact on the stability of the self-assembled protective film formed on metal surfaces. While electronic reactivity is similar across different chain lengths, molecular mechanics calculations show that molecules with longer alkyl chains form self-assembled membranes with higher stability and coverage rate, effectively preventing the diffusion of corrosive species [1]. The hexyl chain (C6) in 5-(Hexylthio)-1,3,4-thiadiazole-2-thiol is long enough to form a robust, coherent film but short enough to maintain solubility and favorable packing, differentiating it from shorter chains that provide less coverage and longer chains that may have solubility or formulation challenges [1].

SAM film stability
Class-level inference
Molecular mechanics: longer chains (C13) form more stable, higher-coverage self-assembled membranes than C2.
C6 chain offers a midpoint: robust film formation with maintained solubility.
Computational model; experimental validation for C6 needed.
Tribology Lubricant Additives Self-Assembled Monolayers

Broad-Spectrum Antimicrobial Activity as a Class Hallmark

1,3,4-Thiadiazole derivatives are a privileged scaffold in medicinal chemistry, exhibiting a broad range of activities including antibacterial, antifungal, and anti-inflammatory effects [1]. While specific MIC data for 5-(Hexylthio)-1,3,4-thiadiazole-2-thiol is not publicly available, literature on the class indicates that compounds with this core show significant activity against Staphylococcus aureus and Escherichia coli . A review of patents further notes that several thiadiazole derivatives have demonstrated higher antibacterial and antitumor activities than standard drugs, with the electronic properties of the substituent at positions 2 or 5 being critical for enzyme inhibition [2]. The hexylthio group provides a specific lipophilic character that can enhance membrane penetration compared to more polar or bulkier substituents.

Antimicrobial class hallmark
Class-level inference
Thiadiazole-thiol derivatives reported active against S. aureus and E. coli; substituent electronic effects modulate enzyme inhibition.
Serves as a versatile intermediate for antimicrobial R&D; C6 lipophilicity may enhance membrane penetration.
No specific MIC data available for this compound; activity inferred from class SAR.
Antimicrobial Drug Discovery Structure-Activity Relationship

5-(Hexylthio)-1,3,4-thiadiazole-2-thiol Application Scenarios


Corrosion Inhibitor for Sweet Oilfield Environments

For R&D in oilfield chemistry, 5-(Hexylthio)-1,3,4-thiadiazole-2-thiol is a strong candidate for developing inhibitors for N80 carbon steel exposed to CO2-saturated produced water. Its structural homology to the top-performing inhibitor BTT [1] suggests it will form a robust chemisorbed layer, leveraging the thione tautomer for enhanced protection. This makes it a valuable alternative to BBT and BMT analogues, which show inferior performance in head-to-head studies [1].

Lubricant Additive with Tunable Film Properties

This compound can be formulated into lubricant oils and metalworking fluids as a multifunctional additive. Its hexylthio chain promotes the formation of a stable, hydrophobic self-assembled monolayer on metal surfaces, providing both corrosion protection and friction reduction [2]. This differentiates it from additives with shorter alkyl chains, which form less robust films, and those with much longer chains, which may have lower solubility in base oils [2].

Intermediate for Antimicrobial & Enzyme Inhibitor Synthesis

In pharmaceutical and agrochemical R&D, this compound is a valuable building block. The thiol group provides a reactive handle for further derivatization, while the 1,3,4-thiadiazole core is a known pharmacophore for antibacterial and enzyme inhibitory activity [3]. The C6 hexylthio chain offers a specific lipophilicity profile that can be optimized for target binding and cellular uptake, differentiating it from shorter (e.g., methyl) or bulkier (e.g., benzyl) substituents often seen in this class [4].

Application
Selection Property
Validation Focus
Corrosion inhibitor R&D for sweet oilfield environments
Thione tautomer accessibility and C6 alkyl hydrophobicity
EIS performance on N80 steel in CO₂-saturated brine; film persistence
Lubricant additive formulation research
Self-assembled monolayer film-forming ability from C6 chain
Friction reduction and film stability under tribological test conditions
Antimicrobial and enzyme inhibitor intermediate synthesis
Thiol reactive handle and lipophilic C6 substituent for target binding
MIC determination against S. aureus / E. coli panels; enzyme inhibition assays

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